Tetramethyl hydrazine-1,1,2,2-tetracarboxylate
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Overview
Description
Tetramethyl hydrazine-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, characterized by the presence of four carboxylate groups attached to a tetramethyl-substituted hydrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl hydrazine-1,1,2,2-tetracarboxylate typically involves the reaction of hydrazine derivatives with esters or anhydrides of tetracarboxylic acids. One common method includes the reaction of tetramethyl hydrazine with ethyl 1,1,2,2-ethanetetracarboxylate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl hydrazine-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions involve replacing one or more functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethyl hydrazine oxides, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
Tetramethyl hydrazine-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Mechanism of Action
The mechanism of action of tetramethyl hydrazine-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications .
Comparison with Similar Compounds
- Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
- Tetraethyl 1,1,2,2-ethanetetracarboxylate
- 1,1,2,2-Ethanetetracarboxylic acid, tetraethyl ester
Comparison: Tetramethyl hydrazine-1,1,2,2-tetracarboxylate is unique due to its hydrazine core and tetramethyl substitution, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
51053-60-2 |
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Molecular Formula |
C8H12N2O8 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
methyl N-[bis(methoxycarbonyl)amino]-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C8H12N2O8/c1-15-5(11)9(6(12)16-2)10(7(13)17-3)8(14)18-4/h1-4H3 |
InChI Key |
XLHNDFROUZGRSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C(=O)OC)N(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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